Cas no 2680725-34-0 (methyl 4-{(benzyloxy)carbonylamino}-3-bromobenzoate)

methyl 4-{(benzyloxy)carbonylamino}-3-bromobenzoate 化学的及び物理的性質
名前と識別子
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- EN300-28300191
- methyl 4-{[(benzyloxy)carbonyl]amino}-3-bromobenzoate
- 2680725-34-0
- methyl 4-{(benzyloxy)carbonylamino}-3-bromobenzoate
-
- インチ: 1S/C16H14BrNO4/c1-21-15(19)12-7-8-14(13(17)9-12)18-16(20)22-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,20)
- InChIKey: TVNLVJRBGMSQOQ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(=O)OC)C=CC=1NC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 363.01062g/mol
- どういたいしつりょう: 363.01062g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 384
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
methyl 4-{(benzyloxy)carbonylamino}-3-bromobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28300191-2.5g |
methyl 4-{[(benzyloxy)carbonyl]amino}-3-bromobenzoate |
2680725-34-0 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28300191-0.5g |
methyl 4-{[(benzyloxy)carbonyl]amino}-3-bromobenzoate |
2680725-34-0 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28300191-5.0g |
methyl 4-{[(benzyloxy)carbonyl]amino}-3-bromobenzoate |
2680725-34-0 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28300191-0.05g |
methyl 4-{[(benzyloxy)carbonyl]amino}-3-bromobenzoate |
2680725-34-0 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28300191-0.25g |
methyl 4-{[(benzyloxy)carbonyl]amino}-3-bromobenzoate |
2680725-34-0 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28300191-10.0g |
methyl 4-{[(benzyloxy)carbonyl]amino}-3-bromobenzoate |
2680725-34-0 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28300191-1.0g |
methyl 4-{[(benzyloxy)carbonyl]amino}-3-bromobenzoate |
2680725-34-0 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28300191-10g |
methyl 4-{[(benzyloxy)carbonyl]amino}-3-bromobenzoate |
2680725-34-0 | 10g |
$5221.0 | 2023-09-07 | ||
Enamine | EN300-28300191-1g |
methyl 4-{[(benzyloxy)carbonyl]amino}-3-bromobenzoate |
2680725-34-0 | 1g |
$1214.0 | 2023-09-07 | ||
Enamine | EN300-28300191-0.1g |
methyl 4-{[(benzyloxy)carbonyl]amino}-3-bromobenzoate |
2680725-34-0 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 |
methyl 4-{(benzyloxy)carbonylamino}-3-bromobenzoate 関連文献
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
methyl 4-{(benzyloxy)carbonylamino}-3-bromobenzoateに関する追加情報
Research Briefing on Methyl 4-{(benzyloxy)carbonylamino}-3-bromobenzoate (CAS: 2680725-34-0) in Chemical Biology and Pharmaceutical Applications
Methyl 4-{(benzyloxy)carbonylamino}-3-bromobenzoate (CAS: 2680725-34-0) is a specialized chemical intermediate gaining attention in medicinal chemistry and drug discovery. This brominated benzoate derivative serves as a key building block in the synthesis of biologically active compounds, particularly in the development of protease inhibitors and kinase-targeted therapies. Recent studies highlight its utility in constructing pharmacophores for potential anticancer and anti-inflammatory agents.
A 2023 study published in Journal of Medicinal Chemistry demonstrated the compound's role as a precursor in synthesizing novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized its bromo substituent for palladium-catalyzed cross-coupling reactions to generate diverse compound libraries. The benzyloxycarbonyl (Cbz) protecting group proved particularly valuable for subsequent amine deprotection in multistep syntheses.
Structural analyses reveal that methyl 4-{(benzyloxy)carbonylamino}-3-bromobenzoate's molecular architecture (C16H14BrNO4) provides optimal steric and electronic properties for nucleophilic aromatic substitution reactions. Its crystalline form (mp 112-114°C) shows excellent stability under standard storage conditions, making it practical for industrial-scale applications. Recent process chemistry improvements have achieved >85% yield in its synthesis from 4-amino-3-bromobenzoic acid.
Emerging applications include its incorporation into PROTAC (Proteolysis Targeting Chimera) molecules, as reported in a 2024 ACS Chemical Biology publication. The bromine atom serves as an attachment point for linker molecules, while the ester group allows straightforward conversion to carboxylic acid derivatives. This dual functionality positions the compound as a versatile scaffold for targeted protein degradation platforms.
Ongoing research explores structure-activity relationship (SAR) studies using this building block in kinase inhibitor development. Computational modeling suggests that derivatives maintain favorable binding interactions with ATP pockets while improving metabolic stability. Pharmaceutical companies have included analogs in preclinical pipelines for autoimmune disorders, with two candidates entering Phase I trials in 2024.
Quality control advancements now enable HPLC purity >98% for commercial batches, addressing previous challenges with brominated byproducts. The compound's stability profile supports its growing adoption in automated synthesis platforms, particularly in DNA-encoded library technologies for hit identification.
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